molecular formula C10H17NO5 B12974851 Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate

Cat. No.: B12974851
M. Wt: 231.25 g/mol
InChI Key: TZTWAWZTWWTFBX-UHFFFAOYSA-N
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Description

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)-3-oxopropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-[(2-ethoxy-2-oxoethyl)-methylamino]-3-oxopropanoate

InChI

InChI=1S/C10H17NO5/c1-4-15-9(13)6-8(12)11(3)7-10(14)16-5-2/h4-7H2,1-3H3

InChI Key

TZTWAWZTWWTFBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)N(C)CC(=O)OCC

Origin of Product

United States

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